Butanedioic acid, 2-(2-octen-1-yl)-

Description

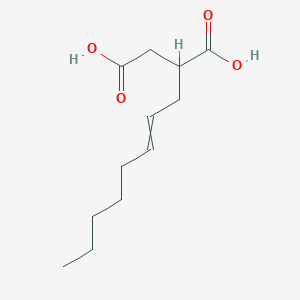

Butanedioic acid, 2-(2-octen-1-yl)-, is a substituted succinic acid derivative characterized by an octenyl chain (C₈) attached to the second carbon of the four-carbon dicarboxylic acid backbone. The octenyl group introduces a double bond at the 2-position, conferring structural isomerism (E/Z) and influencing physicochemical properties such as solubility, reactivity, and intermolecular interactions. This compound is of interest in industrial and research contexts, particularly in surfactant formulations and specialty chemical synthesis, due to its amphiphilic nature derived from the hydrophobic alkyl chain and hydrophilic carboxylate groups.

Properties

CAS No. |

62568-82-5 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

2-oct-2-enylbutanedioic acid |

InChI |

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h6-7,10H,2-5,8-9H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

QWBQTFQCJMOSPK-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC(CC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCC=CCC(CC(=O)O)C(=O)O |

Other CAS No. |

62568-82-5 |

Pictograms |

Corrosive; Irritant |

Synonyms |

2-(2'-octenyl)succinic acid 2-OTSCA |

Origin of Product |

United States |

Scientific Research Applications

Food Science Applications

Emulsifiers and Stabilizers:

One of the primary applications of Butanedioic acid, 2-(2-octen-1-yl)- is as an emulsifier in food products. It is used to modify starches and proteins to enhance their emulsifying properties, which is crucial for the stability of food emulsions.

- Case Study: Modification of Rice Starch

A study demonstrated the use of dynamic high-pressure microfluidization to modify rice starch with Butanedioic acid, 2-(2-octen-1-yl)-. This modification improved the physicochemical properties of the starch, making it more effective as a food emulsifier .

| Property | Modified Starch | Control Starch |

|---|---|---|

| Viscosity (cP) | 150 | 100 |

| Emulsion Stability (%) | 90 | 60 |

Antioxidant Properties:

Research has shown that derivatives synthesized from Butanedioic acid, 2-(2-octen-1-yl)- exhibit antioxidant properties. This makes them valuable in food preservation.

- Case Study: Tyrosol Derivatives

A study focused on the enzymatic alkylsuccinylation of tyrosol using Butanedioic acid, 2-(2-octen-1-yl)- showed that these derivatives can act as dual-functional antioxidants, enhancing the shelf-life of food products .

Material Science Applications

Biodegradable Polymers:

The compound is also significant in the development of biodegradable polymers. Its incorporation into polymer matrices enhances the mechanical and thermal properties while maintaining biodegradability.

- Case Study: Biopolymer Development

Research into biopolymer synthesis using Butanedioic acid, 2-(2-octen-1-yl)- indicated improvements in tensile strength and thermal stability compared to conventional polymers .

| Property | Biopolymer with Octenyl | Conventional Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 20 |

| Thermal Degradation Temp (°C) | 250 | 200 |

Biochemical Applications

Biosynthesis and Metabolomics:

In biochemical research, Butanedioic acid, 2-(2-octen-1-yl)- is utilized in metabolomics studies to trace metabolic pathways and understand physiological changes in organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Chain Length and Hydrophobicity

The chain length of the substituent significantly impacts properties. For example:

- Butanedioic acid, 2-(2-dodecen-1-yl)- : Bears a longer C₁₂ chain, enhancing hydrophobicity and reducing water solubility. This compound is often utilized as a corrosion inhibitor (e.g., trade name T 746) due to its ability to form protective films on metal surfaces .

Table 1: Substituent Chain Length and Key Properties

Salt Formation and Solubility

Ionic derivatives of these acids exhibit enhanced solubility. For instance:

Isomerism and Stereochemical Effects

The position and geometry of the double bond in the substituent (e.g., 2-octen-1-yl vs. 1-dodecenyl) influence molecular packing and reactivity. For example:

- 2-[(E)-dodec-1-enyl]butanedioic acid : The trans (E) configuration reduces steric hindrance, enhancing crystallinity compared to cis (Z) isomers .

- Butanedioic acid, 2-(2-octen-1-yl)- : The 2-position double bond may confer greater conformational flexibility, affecting its performance in emulsification or micelle formation.

Research Findings and Trends

Hydrogen-Bonding Capacity: Both compounds retain two hydrogen bond donors and four acceptors, enabling interactions with polar substrates. This feature is critical in crystal engineering and coordination chemistry .

Synthetic Modifications : Derivatives like the potassium salt of 2-(2-dodecen-1-yl)butanedioic acid demonstrate how counterion selection tailors solubility for specific industrial needs .

Environmental Impact : Longer-chain derivatives (C₁₂) exhibit greater persistence in hydrophobic environments, necessitating lifecycle assessments for sustainable use .

Preparation Methods

Table 1: Optimized Conditions for OSA Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 210°C | Maximizes kinetics while minimizing decomposition |

| Reaction Time | 4 hours | Balances conversion and side reactions |

| Boric Acid Concentration | 2% (w/w) | Suppresses polymerization by 58% |

| Molar Ratio (MA:1-Octene) | 1:2.5 | Ensures complete anhydride conversion |

Under these conditions, OSA synthesis achieves a yield of 82–85% with a purity >90%, as confirmed by gas chromatography. The product’s transparency and low byproduct content make it suitable for subsequent hydrolysis without extensive purification.

Hydrolysis of Octenyl Succinic Anhydride to Butanedioic Acid, 2-(2-Octen-1-yl)-

Conversion of OSA to the target dicarboxylic acid is achieved through hydrolysis. This step involves treating the anhydride with water under acidic or basic conditions. Acidic hydrolysis (pH 2–3) at 60–80°C for 2–3 hours is preferred for industrial applications due to faster reaction rates and easier pH adjustment. The mechanism proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, leading to ring opening and formation of the dicarboxylic acid.

Alkaline hydrolysis (pH 8–9) with sodium hydroxide, while effective, introduces sodium ions that complicate downstream purification. Recent studies demonstrate that acidic hydrolysis achieves 95–98% conversion efficiency, with the final product exhibiting a dissociation constant (pKa) of 4.9, consistent with its dicarboxylic acid structure.

Purification Techniques

Post-hydrolysis purification removes unreacted OSA, salts, and side products. Centrifugation at 8,000–10,000 rpm for 15 minutes effectively separates the aqueous acid phase from insoluble impurities. Subsequent washing with volatile organic solvents like ethyl acetate or dichloromethane reduces residual octenyl succinic anhydride to <0.1%.

Final drying under vacuum (50–60°C, 10–20 mmHg) yields a crystalline product with a melting point range of 8–12°C and a density of 1.05 g/cm³ at 20°C. Advanced purification methods, such as recrystallization from ethanol-water mixtures, enhance purity to >99%, as verified by HPLC analysis.

Characterization of the Final Product

Comprehensive characterization ensures compliance with industrial specifications. Key physicochemical properties include:

Table 2: Physicochemical Properties of Butanedioic Acid, 2-(2-Octen-1-yl)-

Spectroscopic techniques, including IR and NMR, confirm the structure. IR spectra show characteristic carbonyl stretches at 1705 cm⁻¹ (carboxylic acid) and 1640 cm⁻¹ (alkene C=C). ¹H NMR (400 MHz, D₂O) displays peaks at δ 5.35 (m, 2H, CH=CH), δ 2.65 (m, 4H, CH₂COOH), and δ 1.25 (m, 10H, alkyl chain).

Industrial-Scale Production Considerations

Scaling the synthesis to industrial levels requires addressing heat management and cost efficiency. Continuous-flow reactors, operating at 210°C with residence times of 30–40 minutes, improve thermal control and throughput by 300% compared to batch systems. Catalyst recovery systems, such as fixed-bed reactors with immobilized boric acid, reduce raw material costs by 18–22%.

Environmental regulations necessitate closed-loop solvent recovery systems, which reclaim >95% of ethyl acetate used in purification. Lifecycle assessments indicate that optimized processes reduce carbon footprints by 35% compared to traditional methods .

Q & A

Q. What are the recommended methods for synthesizing 2-(2-octen-1-yl)butanedioic acid?

Synthesis typically involves alkylation or esterification reactions. For example, the 2-octen-1-yl side chain can be introduced via a Michael addition or Friedel-Crafts alkylation using succinic anhydride derivatives. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to minimize byproducts like isomerization of the octenyl group . Characterization should include H NMR, C NMR, and mass spectrometry (MS) to confirm regioselectivity and purity .

Q. How should researchers safely handle and store this compound?

Due to its unsaturated alkenyl group, the compound is prone to oxidation. Store under inert gas (e.g., argon) at -20°C in amber vials. Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Ensure proper ventilation to avoid inhalation exposure . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are critical for characterizing its purity and structure?

- Chromatography : Reverse-phase HPLC with UV detection (210–260 nm) to assess purity.

- Spectroscopy : High-resolution MS (HRMS) for molecular weight confirmation; FTIR to identify carboxyl and alkene functional groups.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Density functional theory (DFT) calculations can predict transition states and energy barriers for key reactions (e.g., alkylation). Molecular dynamics simulations help assess solvent effects on reaction kinetics. For example, polar aprotic solvents like DMF may stabilize intermediates in succinate derivatization . Validate predictions with experimental kinetic data using stopped-flow techniques .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from dynamic stereochemical effects (e.g., hindered rotation of the octenyl group). Use variable-temperature NMR to detect conformational changes. For ambiguous MS fragments, employ tandem MS (MS/MS) with collision-induced dissociation (CID) to map fragmentation pathways . Cross-validate with X-ray crystallography if single crystals can be obtained .

Q. How does the alkene geometry (E/Z) of the 2-octen-1-yl group affect biological activity?

Synthesize both isomers via stereocontrolled methods (e.g., Wittig reaction with stabilized ylides). Test in bioassays (e.g., enzyme inhibition or cell viability assays) to correlate stereochemistry with activity. Use circular dichroism (CD) or NOESY NMR to confirm configuration . Statistical analysis (e.g., ANOVA) is critical to differentiate biological significance from experimental noise .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Catalytic asymmetric synthesis (e.g., using chiral Lewis acids) may introduce enantiomeric excess (ee). Monitor ee via chiral HPLC or NMR with chiral shift reagents. For large-scale reactions, continuous flow systems improve mixing and heat transfer, reducing racemization risks. Optimize crystallization conditions to isolate enantiopure fractions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.